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molecular formula C9H11NO2 B1664591 n-[3-(Hydroxymethyl)phenyl]acetamide CAS No. 16375-94-3

n-[3-(Hydroxymethyl)phenyl]acetamide

Cat. No. B1664591
M. Wt: 165.19 g/mol
InChI Key: SUJFFJNZZVFBFR-UHFFFAOYSA-N
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Patent
US07790745B2

Procedure details

To a solution of (3-aminophenyl)methanol (1.87 g, 14.7 mmol) in tetrahydrofuran (10 mL) was added triethylamine (7 mL, 73.5 mmol). The reaction was cooled down to 0° C., acetic anhydride (1.5 mL, 16 mmol) was added dropwise. The reaction was warmed to room temperature overnight. The reaction mixture was partitioned between ethyl acetate and H2O. The ethyl acetate layer was dried over MgSO4, concentrated, trituated with CH2Cl2 to yield N-(3-(hydroxymethyl)phenyl)acetamide as a yellow solid (1.8 g, 74%). HPLC retention time (Method C)=1.03 min. LC/MS (ESI) (M+H)+=166.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.[C:17](OC(=O)C)(=[O:19])[CH3:18]>O1CCCC1>[OH:9][CH2:8][C:4]1[CH:3]=[C:2]([NH:1][C:17](=[O:19])[CH3:18])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
NC=1C=C(C=CC1)CO
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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